

(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol

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Abstract

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological significance of the heterocyclic compound **(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol**. Pyrazole derivatives are a well-established class of compounds with a broad spectrum of applications in medicinal chemistry and drug discovery, exhibiting a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This document consolidates available data on the target molecule, presents a detailed experimental protocol for its synthesis, and explores a representative signaling pathway relevant to the potential anticancer mechanism of action for this class of compounds. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using Graphviz diagrams.

Physicochemical Properties

Precise experimental physicochemical data for **(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol** (CAS No: 494214-31-2) is not extensively available in public literature. The following table summarizes computed properties based on data available for isomeric and structurally related compounds, providing estimated values for key molecular descriptors.

Property	Value (Computed/Estimated)	Data Source
Molecular Formula	C ₇ H ₁₂ N ₂ O	-
Molecular Weight	140.18 g/mol	PubChem (isomer data)[1]
IUPAC Name	(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol	-
CAS Number	494214-31-2	Chemical Vendors[2][3][4]
XLogP3	0.1	PubChem (isomer data)[1]
Hydrogen Bond Donor Count	1	PubChem (isomer data)[1]
Hydrogen Bond Acceptor Count	2	PubChem (isomer data)[1]
Rotatable Bond Count	2	PubChem (isomer data)[1]
Exact Mass	140.094963011 Da	PubChem (isomer data)[1]
Monoisotopic Mass	140.094963011 Da	PubChem (isomer data)[1]
Topological Polar Surface Area	38.1 Å ²	PubChem (isomer data)[1]
Heavy Atom Count	10	PubChem (isomer data)[1]
Complexity	108	PubChem (isomer data)[1]

Note: The data presented are primarily computed values for an isomer, (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol, as detailed experimental data for **(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol** is not readily available.

A Safety Data Sheet (SDS) for **(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol** indicates that it may cause skin irritation, serious eye irritation, and respiratory tract irritation.[5]

Synthesis and Experimental Protocols

The synthesis of **(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol** is most practically achieved through the reduction of its corresponding aldehyde, 1-ethyl-5-methyl-1H-pyrazole-4-

carbaldehyde. The following is a detailed experimental protocol for this transformation.

Synthesis of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol via Reduction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from established procedures for the reduction of heterocyclic aldehydes.

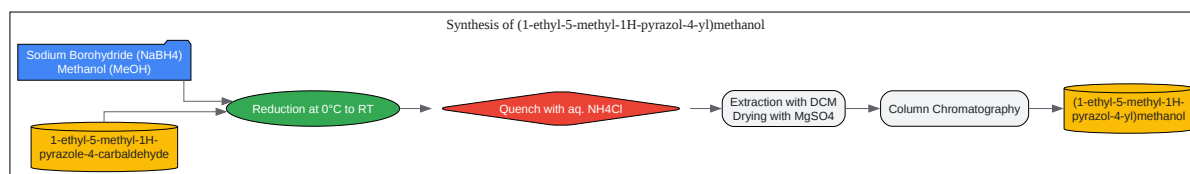
Materials and Reagents:

- 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde
- Sodium borohydride (NaBH_4)
- Methanol (MeOH), anhydrous
- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) plates (silica gel)
- Column chromatography apparatus (silica gel)

Experimental Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous methanol (20 mL per gram of aldehyde) under an inert atmosphere (e.g., nitrogen or argon).
- **Cooling:** Place the flask in an ice bath and cool the solution to 0 °C with gentle stirring.
- **Addition of Reducing Agent:** To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot corresponding to the alcohol product will indicate the completion of the reaction.
- **Quenching:** Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C to decompose the excess sodium borohydride.
- **Extraction:** Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).
- **Washing and Drying:** Combine the organic extracts and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude **(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol** by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
- **Characterization:** Collect the fractions containing the pure product and concentrate them under reduced pressure to yield **(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol** as a solid or oil. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol**.

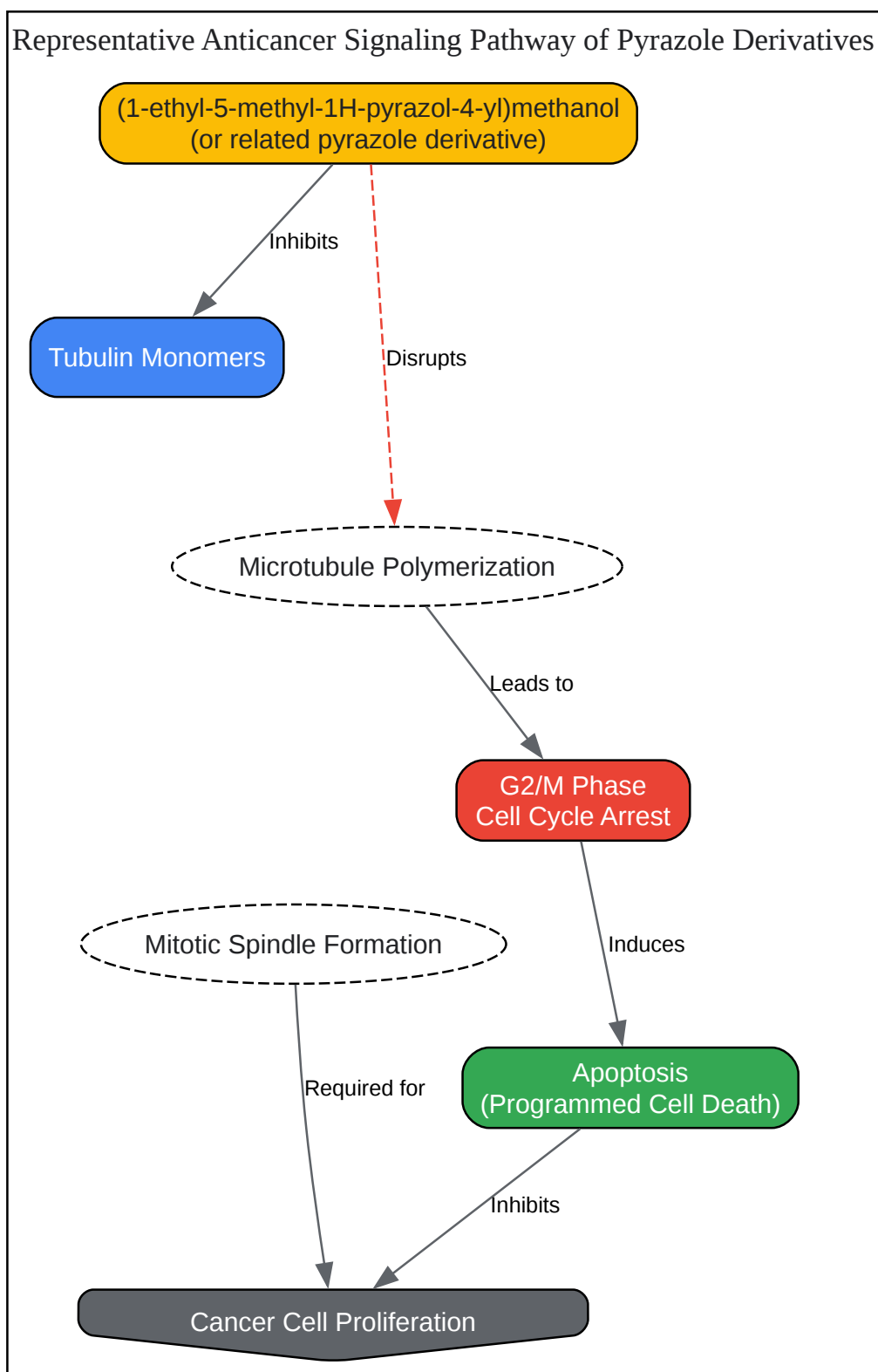
Potential Biological Activity and Signaling Pathways

While specific biological activity data for **(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol** is not yet published, the pyrazole scaffold is a prominent feature in many biologically active compounds. Numerous pyrazole derivatives have demonstrated significant anticancer activity through various mechanisms of action, including the inhibition of tubulin polymerization, disruption of the cell cycle, and induction of apoptosis.[6][7][8]

Representative Anticancer Mechanism: Tubulin Polymerization Inhibition

A common mechanism of action for anticancer pyrazole derivatives is the inhibition of tubulin polymerization.[6][9] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

The following diagram illustrates this representative signaling pathway.



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Caption: Inhibition of tubulin polymerization by pyrazole derivatives leading to apoptosis.

Conclusion

(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative with potential for further investigation in drug discovery and development. While experimental data on its physicochemical properties and biological activity are currently limited, this guide provides a foundation for future research by summarizing estimated properties, detailing a reliable synthetic protocol, and contextualizing its potential therapeutic relevance within the broader class of anticancer pyrazole compounds. Further studies are warranted to elucidate the specific biological targets and mechanisms of action of this and related molecules.

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- To cite this document: BenchChem. [(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1347446#1-ethyl-5-methyl-1h-pyrazol-4-yl-methanol-physicochemical-properties>]

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